![molecular formula C13H7ClF3NO3 B3032730 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene CAS No. 40718-13-6](/img/structure/B3032730.png)

2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene

Übersicht

Beschreibung

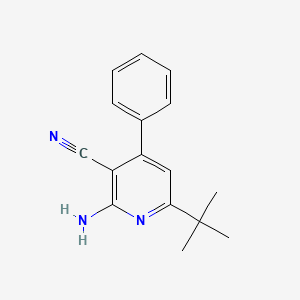

2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene is an organic compound that belongs to the class of nitrobenzenes. It is composed of one nitrogen atom, one oxygen atom, two chlorine atoms, one trifluoromethylphenoxy group, and four hydrocarbon rings .

Synthesis Analysis

This compound has been utilized in the synthesis of polyimide films. The compound was transformed into 1,3-bis (4-amino-2trifluoromethyl-phenoxy)benzene, which was then used in the polyamic acid solution for polycondensation reactions. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7ClF3NO3/c14-11-7-9 (18 (19)20)4-5-12 (11)21-10-3-1-2-8 (6-10)13 (15,16)17/h1-7H . More detailed molecular structure analysis can be performed using tools like Java or Javascript .Chemical Reactions Analysis

The compound has been used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, highlighting its role as a precursor in the production of valuable heterocyclic compounds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.65 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis . It plays a crucial role in the production of valuable heterocyclic compounds.

Solvent

It can also be used as a solvent in various chemical processes .

Catalyst

In addition to being a solvent, it can act as a catalyst in chemical reactions .

Polyimide Film Preparation

The compound has been utilized in the synthesis of polyimide films. It was transformed into 1,3-bis (4-amino-2trifluoromethyl-phenoxy)benzene, which was then used in the polyamic acid solution for polycondensation reactions.

Synthesis of Novel Fluorine-containing Polyetherimide

Another study focused on synthesizing novel fluorine-containing polyetherimides, where this compound played a crucial role. The compound was characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies.

Molecular Structure Analysis

Studies have been conducted to determine the molecular structures of compounds related to this compound. These investigations include examining dihedral angles, distances between atoms, and understanding molecular interactions.

Photochemical Reactivity Study

The compound’s photochemical behavior has been studied, particularly in relation to its interactions with light and its behavior on different soil types. These studies help in understanding the environmental impact and behavior of the compound.

Proton-Ligand Stability Constants Study

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Wirkmechanismus

Mode of Action

The trifluoromethyl group attached to the phenoxy ring could potentially enhance the compound’s potency towards its targets . The nitro group and the chloro group on the benzene ring could also play roles in the compound’s interactions with its targets .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways .

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of the trifluoromethyl group and the aromatic rings, could potentially enhance its absorption and distribution .

Result of Action

Based on its structural features, it may exert a variety of effects depending on its targets and the context of its action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s stability and its ability to reach its targets .

Eigenschaften

IUPAC Name |

2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJFVJCOFJYOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288387 | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene | |

CAS RN |

40718-13-6 | |

| Record name | NSC55564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032647.png)

![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)

![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)